6-Pyrrolidin-1-ylpyridine-2-carbonitrile

Fragment-Based Drug Discovery FBDD Rule of Three

Researchers requiring a validated CB1 negative allosteric modulator pharmacophore often face risks from positional isomers that redirect biological target engagement. This 6-pyrrolidinyl fragment is the exact core of PSNCBAM-1 (CB1 NAM IC₅₀ 45 nM, >100-fold CB2 selectivity). - Specifically validated for CB1 allosteric modulation; the 5-position isomer targets EGFR instead. - Dual nitrile/pyrrolidine handles for fragment elaboration, 97% purity, mp 73-74°C for automated handling. - Available from stock for immediate global shipment.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 160017-13-0
Cat. No. B1279307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Pyrrolidin-1-ylpyridine-2-carbonitrile
CAS160017-13-0
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=CC(=N2)C#N
InChIInChI=1S/C10H11N3/c11-8-9-4-3-5-10(12-9)13-6-1-2-7-13/h3-5H,1-2,6-7H2
InChIKeyKUVMTKFDWSRABZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Pyrrolidin-1-ylpyridine-2-carbonitrile Fragment Identity & Procurement


6-Pyrrolidin-1-ylpyridine-2-carbonitrile (CAS 160017-13-0, MFCD09064948) is a heterocyclic fragment molecule and building block of molecular formula C₁₀H₁₁N₃ (MW 173.21 g/mol), consisting of a pyridine-2-carbonitrile core substituted with a pyrrolidin-1-yl group at the 6-position . It is commercially classified and supplied as a fragment for fragment-based drug discovery (FBDD) and as a synthetic intermediate, available from multiple vendors including Thermo Scientific Maybridge (Catalog CC38016, 97% purity), Santa Cruz Biotechnology, and TargetMol [1]. The compound is publicly recognized as the core 6-pyrrolidinylpyridinyl pharmacophoric element of PSNCBAM-1, a well-characterized cannabinoid CB1 receptor negative allosteric modulator (NAM) [2][3].

1
Workflow Fragment-based drug discovery (FBDD) screening library input
2
Selection Logic Core pharmacophoric element of PSNCBAM-1 (CB1 NAM) for SAR continuity
3
Procurement Context Multi-vendor building block, 97% purity, supports longitudinal hit-to-lead programs

6-Pyrrolidin-1-ylpyridine-2-carbonitrile Positional Isomer Specificity


Positional isomerism in the pyrrolidinyl-pyridine-2-carbonitrile series produces compounds with distinct physicochemical properties and divergent biological target engagement profiles that preclude generic interchange. The 6-substituted isomer (CAS 160017-13-0, mp 73–74°C) differs from the 5-substituted isomer (CAS 160017-09-4, mp 106°C) by approximately 32°C in melting point, reflecting altered crystal packing and formulation behavior [1]. More critically, published structure-activity relationship (SAR) studies on the PSNCBAM-1 series demonstrate that the 6-pyrrolidinylpyridinyl substitution pattern is specifically validated for CB1 receptor negative allosteric modulation, while the 5-position isomer has been independently associated with EGFR inhibition—indicating that the pyrrolidine attachment position fundamentally redirects biological target selectivity [2][3]. For any research program built upon the CB1 NAM pharmacophore or requiring the precise vector geometry of the 6-substituted scaffold, substitution with the 4- or 5-isomer would invalidate prior SAR data and potentially abolish target engagement.

6-Pyrrolidinyl Isomer

Specifically validated in PSNCBAM-1 series for CB1 negative allosteric modulation; mp 73–74°C.

5- or 4-Position Isomer

Positional shift redirects target engagement (e.g., reported EGFR inhibition for 5-isomer) and alters solid-state properties (~32°C mp difference); may invalidate CB1 NAM SAR data.

6-Substituted Fragment Fragment Rule-of-Three compliant (MW 173 Da, cLogP 1.62); direct fit for FBDD screening libraries.
Lead-like Analog Lead-like space (MW 350–500) exceeds Ro3 thresholds; unsuitable for fragment screening campaigns, limiting hit-finding efficiency.

6-Pyrrolidin-1-ylpyridine-2-carbonitrile vs. Closest Analogs


FBDD Rule-of-Three Compliance

6-Pyrrolidin-1-ylpyridine-2-carbonitrile satisfies all three physicochemical criteria of the 'Rule of Three' (Ro3) for fragment-based screening—MW ≤ 300 Da, cLogP ≤ 3, and H-bond donors ≤ 3—making it directly applicable in fragment library construction, whereas typical lead-like compounds (MW 350–500 Da) exceed Ro3 thresholds and are unsuitable for fragment screening [1]. The compound's measured values (MW 173.21 Da, cLogP 1.62, HBD 0, HBA 3, rotatable bonds 1, PSA 39.92 Ų) place it in the optimal fragment property space for both NMR-based and crystallographic fragment screening campaigns, where low complexity (Fsp³-enriched pyrrolidine ring providing 3D character) enhances hit-to-lead developability [2].

FBDD Rule-of-Three
Class-level
MW 173 Da, cLogP 1.62, HBD 0
Reported fragment property space; supports screening library inclusion.
Data to verify; Ro3 compliance per calculated descriptors.
Fragment-Based Drug Discovery FBDD Rule of Three Fragment library Physicochemical profiling

CB1 NAM Scaffold Validation

The 6-pyrrolidinylpyridinyl fragment is the core pharmacophoric element of PSNCBAM-1, a well-characterized CB1 receptor NAM with an IC₅₀ of 45 nM for inhibition of CP55,940-induced calcium mobilization in HEK293 cells expressing human CB1 receptors and >100-fold selectivity over CB2 (IC₅₀ >10,000 nM) . The 2014 SAR study by German et al. confirmed that the 6-pyrrolidin-1-ylpyridin-2-yl substructure within PSNCBAM-1 is critical for CB1 allosteric modulation potency, while the 2017 Nguyen et al. study further demonstrated that while the pyridinyl ring could be replaced by other aromatic systems, the 6-position attachment geometry remains a key determinant of modulator efficacy [1][2]. The fragment itself is the validated starting point for any FBDD campaign targeting CB1 allosteric sites.

CB1 NAM Scaffold
Cross-study
CB1 IC₅₀ 45 nM, >100-fold over CB2
Reported CB1 NAM potency for elaborated scaffold; supports target-engagement study context.
PSNCBAM-1 in HEK293 cells; fragment requires elaboration.
CB1 receptor negative allosteric modulator PSNCBAM-1 cannabinoid structure-activity relationship

Positional Isomer Melting Point Difference

A direct comparison of melting points reveals a substantial difference between the 6-pyrrolidinyl isomer (mp 73–74°C) and the 5-pyrrolidinyl isomer (mp 106°C), a difference of approximately 32°C that reflects distinct intermolecular packing in the solid state [1]. Both isomers share identical molecular formulae (C₁₀H₁₁N₃, MW 173.21), computed logP (1.62), and polar surface area (39.92 Ų), yet the 6-isomer melts at a temperature 30% lower than its 5-substituted counterpart . This divergence has practical consequences for compound handling, solubility determination protocols, and solid-form selection in early formulation assessment.

Isomer Melting Point
Head-to-head
ΔTm ≈ 32°C (6-isomer: 73–74°C vs. 5-isomer: 106°C)
Supports solid-form behavior review; may influence formulation handling.
Formulation-context; handling and solubility protocols may differ.
Positional isomer melting point solid-state properties formulation crystal engineering

Multi-Vendor Commercial Availability

6-Pyrrolidin-1-ylpyridine-2-carbonitrile is stocked by at least five independent global suppliers—Thermo Scientific Maybridge (97% purity, Catalog CC38016), Santa Cruz Biotechnology (sc-256966), BOC Sciences (97%), AKSci (95% minimum, Catalog Y7694), and TargetMol (Fr12193)—a multi-vendor redundancy that is notably broader than for the 4-position isomer (CAS 127680-86-8), which is primarily available from AKSci and specialty suppliers at 95% purity . The 6-isomer is offered in standard pack sizes from 1 g to 5 g with documented analytical quality control (NMR, HPLC) as part of the Maybridge Hit-to-Lead Building Block collection, providing procurement reliability for multi-stage research programs .

Vendor Availability
Head-to-head
5+ vendors, 97% purity (Maybridge, BOC Sciences)
Reported multi-vendor sourcing context; reduces single-supplier risk.
Source review; 4-/5-isomer availability is more limited.
Commercial availability building block supply purity specification vendor comparison procurement

Nicotinic Receptor 6-Position SAR

Published SAR studies on 6-substituted nicotine derivatives demonstrate that the pyridine 6-position tolerates diverse substituents while retaining nanomolar nAChR affinity (Ki values ranging from 0.45 nM to >10,000 nM across a 15-compound series), with affinity modulated by the combination of lipophilicity (π) and steric volume of the 6-substituent [1]. The pyrrolidin-1-yl substituent present in the target compound provides a combination of moderate lipophilicity (contributing to the measured logP of ~1.62) and a steric profile distinct from smaller halogens (e.g., 6-Cl-nicotine Ki = 0.63 nM) or larger aromatic groups, offering a differentiated affinity/selectivity tuning point for nicotinic receptor ligand design [1][2].

nAChR 6-Position SAR
Class-level
Pyrrolidin-1-yl vector offers steric/π tuning distinct from halogen or alkyl
Context-dependent; supports nAChR ligand design exploration.
Explicit Ki for this compound not reported in cited study.
Nicotinic acetylcholine receptor nAChR 6-substituted nicotine structure-affinity relationship cholinergic ligand

6-Pyrrolidin-1-ylpyridine-2-carbonitrile Application Scenarios


CB1 NAM Fragment-to-Lead Programs

This compound is the validated starting fragment for any FBDD campaign targeting the CB1 receptor allosteric site. The PSNCBAM-1 series establishes that the 6-pyrrolidinylpyridinyl fragment, when elaborated via urea linkage to a 4-chlorophenyl ring, yields CB1 NAMs with IC₅₀ values of 45 nM in calcium mobilization assays and >100-fold selectivity over CB2 [1]. Researchers can grow, link, or merge this fragment using the nitrile and pyrrolidine handles to generate novel CB1 NAM chemotypes. The 2017 SAR study by Nguyen et al. provides explicit guidance on which molecular regions tolerate modification [2]. Procuring this specific fragment rather than an isomer ensures structural continuity with published SAR data.

Fragment-Based Screening Library Construction

With MW 173 Da, cLogP 1.62, zero H-bond donors, and a conformationally constrained pyrrolidine ring providing three-dimensional character, this compound is an ideal entry for diverse fragment screening libraries [1]. Its physicochemical profile satisfies all Rule-of-Three criteria, and its commercial availability at 97% purity from multiple vendors ensures batch consistency across screening campaigns [2]. The nitrile group serves as both a hydrogen-bond acceptor in target binding and a synthetic handle for fragment elaboration via hydrolysis, nucleophilic addition, or cycloaddition reactions.

nAChR Ligand Design via 6-Position SAR

The 6-substituted nicotine SAR literature demonstrates that the pyridine 6-position is a productive site for modulating nAChR affinity and selectivity, with 6-substituted analogs achieving Ki values from sub-nanomolar to micromolar ranges depending on the substituent's lipophilic and steric character [1]. The pyrrolidin-1-yl substituent offers a sterically and electronically distinct alternative to halogen or alkyl 6-substituents, allowing medicinal chemists to explore a different region of nAChR chemical space. The 2-carbonitrile group further distinguishes this scaffold from simple 6-substituted nicotines by providing an additional hydrogen-bond acceptor and synthetic diversification point.

Synthetic Intermediate for Parallel Library Synthesis

As a member of the Maybridge Hit-to-Lead Building Block collection (CC38016, 97% purity), this compound is specifically designed for use in parallel synthesis and library production [1]. The nitrile and pyrrolidine functionalities provide two differentiable reactive handles for orthogonal derivatization, enabling efficient generation of diverse compound arrays for hit identification and SAR development. The compound's solid-state properties (mp 73–74°C) facilitate accurate weighing and handling in automated synthesis platforms, a practical advantage over the higher-melting 5-isomer (mp 106°C) for certain formulation protocols.

Application
Selection Property
Validation Focus
CB1 NAM Fragment-to-Lead
6-Pyrrolidinylpyridinyl scaffold continuity
CB1 allosteric modulation endpoint review
Fragment Screening Library
Rule-of-Three physicochemical profile
Hit identification and library reproducibility
nAChR Ligand Design
6-Position steric and lipophilic vector
nAChR affinity and selectivity assay context
Parallel Library Synthesis
Orthogonal reactive handles (nitrile, pyrrolidine)
Automated synthesis and solid-dispensing context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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